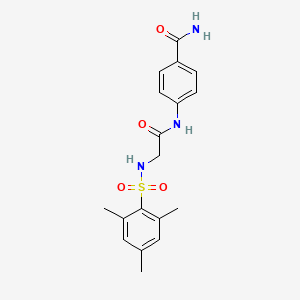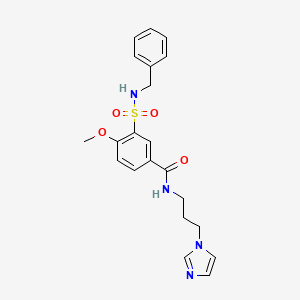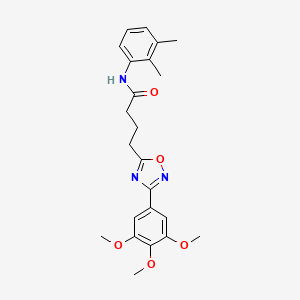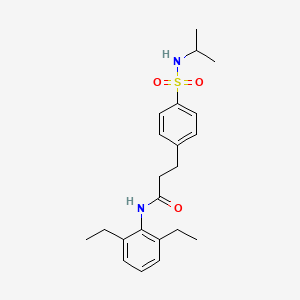
(E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one, also known as TQ-OX, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is a member of the oxazole family, which is known for its diverse biological activities. TQ-OX has been shown to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The mechanism of action of (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is not fully understood, but it is thought to involve the modulation of various signaling pathways. (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and cancer. (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
(E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been shown to have a range of biochemical and physiological effects. In animal studies, (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been shown to reduce inflammation and oxidative stress in various tissues, including the liver, kidney, and brain. (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has also been shown to improve insulin sensitivity and glucose tolerance in diabetic animals. In addition, (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been demonstrated to have anticancer activity in various tumor models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is its diverse pharmacological properties, which make it a promising candidate for the development of novel therapeutics. (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is its relatively poor solubility, which can make it difficult to administer in vivo. In addition, the mechanism of action of (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one. One area of interest is the development of novel formulations of (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one that improve its solubility and bioavailability. Another area of interest is the elucidation of the mechanism of action of (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one, which could lead to the identification of new therapeutic targets. Furthermore, the anticancer properties of (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one warrant further investigation, particularly in the context of combination therapy with other anticancer agents. Finally, the potential of (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's, should be explored.
Méthodes De Synthèse
(E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one can be synthesized through a multistep process involving the condensation of 2-(p-tolylthio)quinoline-3-carbaldehyde with o-toluidine in the presence of a catalyst. The resulting intermediate is then cyclized with ethyl oxalyl chloride to form the final product. This synthetic route has been optimized to yield high purity and yield of (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one. The chemical structure of (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
(E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been the subject of intense research due to its potential therapeutic properties. In vitro studies have shown that (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, (E)-2-(o-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been demonstrated to have anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
Propriétés
IUPAC Name |
(4E)-2-(2-methylphenyl)-4-[[2-(4-methylphenyl)sulfanylquinolin-3-yl]methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c1-17-11-13-21(14-12-17)32-26-20(15-19-8-4-6-10-23(19)29-26)16-24-27(30)31-25(28-24)22-9-5-3-7-18(22)2/h3-16H,1-2H3/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXGTBIYDQEETL-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C=C4C(=O)OC(=N4)C5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

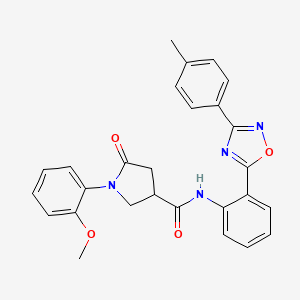
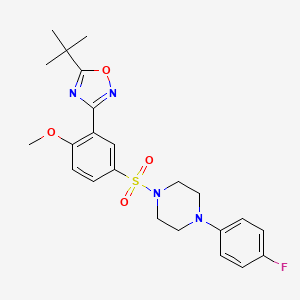

![3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B7689790.png)

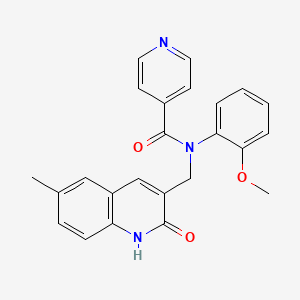


![8-bromo-N-(2,4-dimethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7689840.png)
